molecular formula C24H23ClN4O2S2 B251483 N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide

N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide

Cat. No. B251483
M. Wt: 499.1 g/mol
InChI Key: UOSXAMNQOLYTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the B-cell receptor (BCR) signaling pathway. It has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Mechanism of Action

N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide targets the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. BCR signaling is initiated by the binding of antigens to the BCR on the surface of B-cells, leading to the activation of downstream signaling pathways that promote cell survival and proliferation. N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide inhibits BCR signaling by targeting Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway. By inhibiting BTK, N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide prevents the activation of downstream signaling pathways and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cells, N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide also inhibits the production of cytokines and chemokines that promote tumor growth and survival. N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax, in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide is its specificity for BTK, which reduces the risk of off-target effects. N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. Another limitation is the potential for resistance to develop, as has been observed with other BTK inhibitors.

Future Directions

Future research on N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide could focus on optimizing its pharmacokinetic properties and reducing the potential for drug-drug interactions. In addition, further studies are needed to investigate the potential for resistance to develop and to identify biomarkers that can predict response to treatment. N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide could also be combined with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, clinical trials are needed to evaluate the safety and efficacy of N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide in patients with B-cell malignancies.

Synthesis Methods

The synthesis of N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide involves a series of chemical reactions, starting with the reaction between 2-methylbenzoic acid and thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 3-chloro-4-aminophenyl carbamate to form N-({3-chloro-4-[4-(carbomoyl)phenyl]phenyl}carbamoyl)-2-methylbenzamide. The final step involves the reaction of this intermediate with thiophene-2-carboxylic acid chloride and piperazine to form N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide.

Scientific Research Applications

N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL and NHL patients. In vivo studies have demonstrated that N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide suppresses tumor growth and prolongs survival in mouse models of CLL and NHL.

properties

Molecular Formula

C24H23ClN4O2S2

Molecular Weight

499.1 g/mol

IUPAC Name

N-[[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-2-methylbenzamide

InChI

InChI=1S/C24H23ClN4O2S2/c1-16-5-2-3-6-18(16)22(30)27-24(32)26-17-8-9-20(19(25)15-17)28-10-12-29(13-11-28)23(31)21-7-4-14-33-21/h2-9,14-15H,10-13H2,1H3,(H2,26,27,30,32)

InChI Key

UOSXAMNQOLYTFR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Origin of Product

United States

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